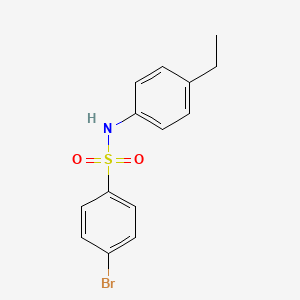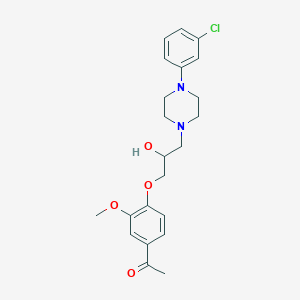
Ácido 2-oxo-1-(tiolan-3-il)piridina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a thiolane ring and a carboxylic acid group
Aplicaciones Científicas De Investigación
2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-mercapto-2-pyridinecarboxylic acid with an appropriate oxidizing agent to form the thiolane ring. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods
In industrial settings, the production of 2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation may involve amines and coupling agents like carbodiimides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiolane ring and carboxylic acid group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-1-(pyrrolidin-3-yl)pyridine-3-carboxylic acid
- 2-Oxo-1-(tetrahydrofuran-3-yl)pyridine-3-carboxylic acid
- 2-Oxo-1-(piperidin-3-yl)pyridine-3-carboxylic acid
Uniqueness
2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid is unique due to the presence of the thiolane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiolane ring can participate in unique interactions and reactions, making this compound particularly interesting for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9-8(10(13)14)2-1-4-11(9)7-3-5-15-6-7/h1-2,4,7H,3,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSSZAQADOWDRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=CC=C(C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)



![1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2390237.png)
![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2390238.png)


![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)
![N-(2,5-difluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2390247.png)

![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)
